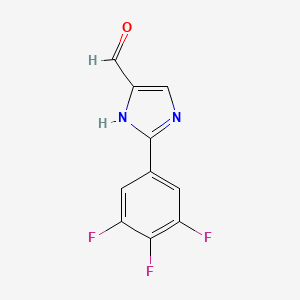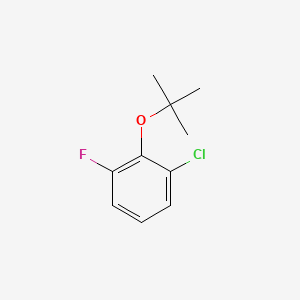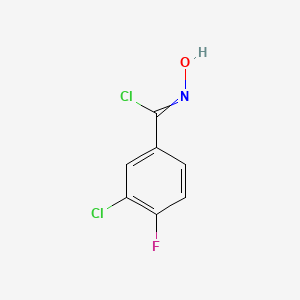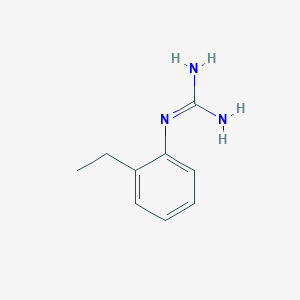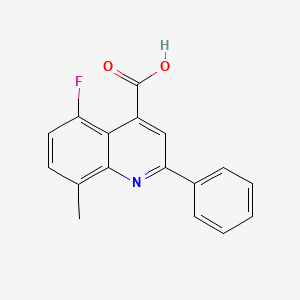
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid. This intermediate can then be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of fluorinated quinolines often employs microwave irradiation techniques, which offer advantages such as shorter reaction times and higher yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields of 91–96% .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid can undergo various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective and can produce a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of fluorine atoms and can be used to introduce different substituents onto the quinoline ring.
Cross-Coupling Reactions: These reactions are useful for forming carbon-carbon bonds and can be employed to synthesize more complex quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated quinolines, organometallic compounds, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolines, while cross-coupling reactions can produce more complex quinoline derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Biological Research: The compound has been used in studies involving DNA fragmentation and apoptosis, providing insights into its potential mechanisms of action.
Industrial Applications: Fluorinated quinolines are also used in the development of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid involves its interaction with molecular targets such as topoisomerase IIα. Docking studies have shown that the compound can inhibit the ATPase domain of topoisomerase IIα, leading to the inhibition of the enzyme and induction of apoptosis in cancer cells . This mechanism highlights its potential as a novel anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Fluoro-8-methyl-2-phenylquinoline-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methyl groups enhances its stability and biological activity compared to other fluorinated quinolines .
Propiedades
Fórmula molecular |
C17H12FNO2 |
|---|---|
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
5-fluoro-8-methyl-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12FNO2/c1-10-7-8-13(18)15-12(17(20)21)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Clave InChI |
SLDLXVKRJLQJIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


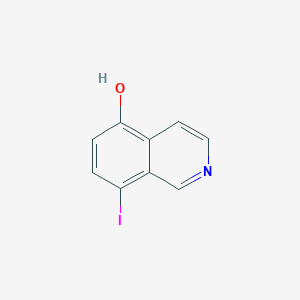
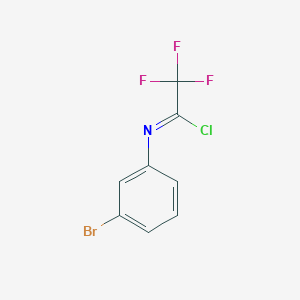
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)
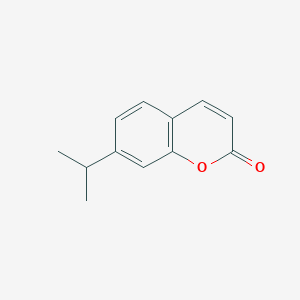
![N,N-Bis(Boc)imidazo[1,2-a]pyrazin-6-amine](/img/structure/B13697596.png)
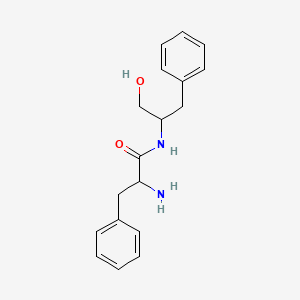
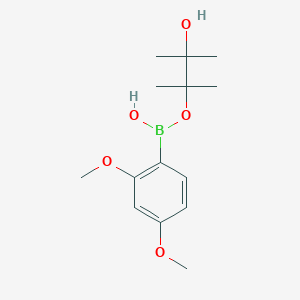
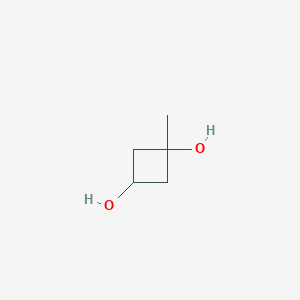
![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
